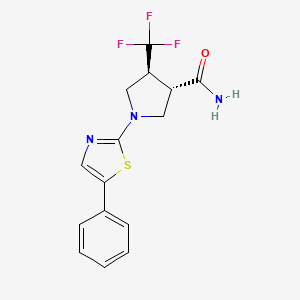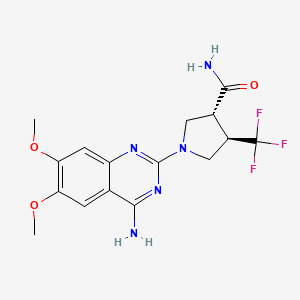![molecular formula C16H24N4O2 B7338251 1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea](/img/structure/B7338251.png)
1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea, also known as BPHU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in scientific research for its potential therapeutic applications.
Mecanismo De Acción
1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in the pathogenesis of diseases. It has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell differentiation. This compound also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been reported to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including the induction of apoptosis, suppression of tumor cell proliferation, reduction of pro-inflammatory cytokine production, and reduction of oxidative stress and inflammation in the brain. This compound has also been reported to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea has several advantages for lab experiments, including its high yield and purity, as well as its potential therapeutic applications in the treatment of various diseases. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the scientific research of 1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea. One potential direction is to investigate its potential therapeutic applications in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, future research could focus on the development of novel derivatives of this compound with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea involves the reaction of bicyclo[3.1.0]hexan-3-amine with 2-(1-ethylpyrazol-4-yl)oxirane-2-carboxylic acid, followed by the coupling reaction with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole. The resulting product is then treated with urea and triethylamine to yield this compound. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea has shown potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor cell proliferation. This compound has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-2-20-9-12(8-17-20)15-14(3-4-22-15)19-16(21)18-13-6-10-5-11(10)7-13/h8-11,13-15H,2-7H2,1H3,(H2,18,19,21)/t10?,11?,13?,14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBASKVYKRVCDY-AKDHVEHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)NC(=O)NC3CC4CC4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)NC(=O)NC3CC4CC4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B7338170.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B7338180.png)
![3-[(1R,2R)-2-[3-(3-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]cyclopropyl]phenol](/img/structure/B7338187.png)
![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile](/img/structure/B7338192.png)
![2-(4-methoxyphenyl)-5-[(3R)-3-methoxypyrrolidin-1-yl]-1,3,4-thiadiazole](/img/structure/B7338201.png)


![1-(4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazol-2-yl)-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea](/img/structure/B7338216.png)
![(3R,4R)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B7338229.png)
![1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(3-cyclopentylazetidin-1-yl)ethane-1,2-dione](/img/structure/B7338249.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-4-yl]-(5-bromo-6-methoxypyridin-3-yl)methanone](/img/structure/B7338253.png)
![N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-1-oxoisochromene-4-carboxamide](/img/structure/B7338260.png)
![N-[(1R,3S)-3-cyclopropylcyclohexyl]-1,1-dioxothian-4-amine](/img/structure/B7338263.png)
![4-[[(3S,4S)-3-methoxy-4-(2H-triazol-4-yl)pyrrolidin-1-yl]methyl]-5-methyl-2-thiophen-2-yl-1,3-oxazole](/img/structure/B7338266.png)
